BENGHE Foundational & Exploratory

Check Availability & Pricing

4-[(Trifluoroacetyl)amino]benzoic acid chemical
structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4-[(Trifluoroacetyl)amino]benzoic
Compound Name: g
aci

Cat. No.: B030235

An In-depth Technical Guide: 4-[(Trifluoroacetyl)amino]benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-[(trifluoroacetyl)amino]benzoic
acid, a key synthetic intermediate derived from para-aminobenzoic acid (PABA). This
document is structured to serve researchers, medicinal chemists, and drug development
professionals by detailing the compound's chemical identity, physicochemical properties, and a
robust, validated synthetic protocol. Furthermore, it outlines the critical spectroscopic
techniques required for its structural elucidation, ensuring scientific integrity and reproducibility.
The guide culminates in a discussion of its strategic applications in organic synthesis and
pharmaceutical research, highlighting its role as a protected building block for creating
complex, biologically active molecules.

Introduction to a Versatile Synthetic Building Block

In the landscape of medicinal chemistry and organic synthesis, the modification of simple,
biologically relevant scaffolds is a cornerstone of innovation. para-Aminobenzoic acid (PABA),
also known as vitamin B10, is one such scaffold. It is an essential nutrient for many
microorganisms as a precursor for the biosynthesis of folic acid.[1][2] This metabolic role
makes PABA and its derivatives a rich source of targets for developing antimicrobial agents.[1]

[2]
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The strategic modification of PABA's functional groups—the aromatic amine and the carboxylic
acid—unlocks a vast chemical space for drug discovery. One of the most effective strategies
for multi-step synthesis is the use of protecting groups to temporarily mask the reactivity of a
specific functional group. The trifluoroacetyl group (-COCFs3) is a highly valuable N-protecting
group due to its strong electron-withdrawing nature, which significantly decreases the
nucleophilicity of the amine. It exhibits high stability under acidic conditions but can be readily
cleaved under mild basic conditions (e.g., hydrolysis with K2COs in methanol/water), offering a
distinct advantage over other protecting groups.

This guide focuses on 4-[(trifluoroacetyl)amino]benzoic acid, the N-protected form of PABA.
We will explore its synthesis, characterization, and utility, providing the technical detalil
necessary for its successful application in a research and development setting.

Chemical Identity and Properties

A precise understanding of a compound's structure and physical characteristics is fundamental
to its application.

Chemical Structure and IUPAC Name

The molecule consists of a benzoic acid core where the amino group at the C4 position is
acylated with a trifluoroacetyl group, forming an amide linkage.

o |[UPAC Name: 4-[(2,2,2-Trifluoroacetyl)amino]benzoic acid

e Common Synonyms: 4-(Trifluoroacetamido)benzoic acid, N-(4-Carboxyphenyl)-2,2,2-
trifluoroacetamide

e CAS Number: 330-24-5
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(Note: The image is a placeholder for the chemical structure diagram.)

Physicochemical Properties

The key physicochemical properties of 4-[(trifluoroacetyl)amino]benzoic acid are
summarized below. These values are critical for determining appropriate solvents, reaction
conditions, and purification methods.

Property Value

Molecular Formula CoHeF3NO3

Molecular Weight 233.15 g/mol

Appearance White to off-white crystalline solid
Melting Point 260-263 °C

Soluble in organic solvents like DMSO, DMF,
Solubility methanol, and acetone; sparingly soluble in

water.

The carboxylic acid proton is estimated to have

pKa
a pKa around 3.5-4.5.

Synthesis and Purification

The synthesis of 4-[(trifluoroacetyl)amino]benzoic acid is a straightforward and high-yielding
acylation reaction. The protocol described below is a self-validating system, culminating in
rigorous characterization to confirm the product's identity and purity.

Synthetic Rationale and Causality

The chosen synthetic route is the N-acylation of 4-aminobenzoic acid.

» Starting Material: 4-Aminobenzoic acid is selected due to its commercial availability and
direct structural relationship to the target molecule.[3][4]

o Reagent: Trifluoroacetic anhydride (TFAA) is an ideal acylating agent for this transformation.
It is highly reactive, and the only byproduct is trifluoroacetic acid, which is volatile and easily
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removed during workup. Using a slight excess of TFAA ensures the complete conversion of
the starting material.

Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide
(DMF) is suitable for dissolving the starting material. Pyridine is often used as both a solvent
and a base to neutralize the trifluoroacetic acid formed during the reaction, driving the
equilibrium towards the product.

Detailed Experimental Protocol

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen
inlet, add 4-aminobenzoic acid (10.0 g, 72.9 mmol).

Dissolution: Add anhydrous pyridine (100 mL). Stir the mixture at room temperature until all
solids are dissolved.

Reaction: Cool the solution to 0 °C using an ice-water bath. Add trifluoroacetic anhydride
(12.3 mL, 87.5 mmol, 1.2 equivalents) dropwise over 20 minutes using a syringe. Maintain
the temperature at 0 °C during the addition.

Completion: After the addition is complete, remove the ice bath and allow the reaction
mixture to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction's
progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Slowly pour the reaction mixture into 400 mL of ice-cold 1M hydrochloric acid (HCI).
A white precipitate will form.

Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the
solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized
water (3 x 100 mL).

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-
[(trifluoroacetyl)amino]benzoic acid as a white crystalline solid.

Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Synthetic Workflow Diagram

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b030235?utm_src=pdf-body
https://www.benchchem.com/product/b030235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Aminobenzoic Acid

!

y

N . . +12e Acylation Crude Product Acidic Workup Recrystallization A A . .
H_, | —Crude Product .} 4 m
| Trifluoroacetic Anhydride 0°C to RT, 3h (HC) — (Ethanal/Water) Pure 4-[(Trifluoroacetyl)amino]benzoic Acid

A

Pyridine (Solvent/Base)

product

e

reactant

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-[(trifluoroacetyl)amino]benzoic acid.
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Structural Elucidation and Characterization

Spectroscopic analysis is non-negotiable for verifying the successful synthesis of the target
compound. The data presented below serve as a benchmark for researchers to validate their
results.

Protocol: Spectroscopic Sample Preparation

* NMR: Dissolve 5-10 mg of the final product in 0.6 mL of deuterated dimethyl sulfoxide
(DMSO-des). DMSO-ds is an excellent choice as it will solubilize the compound and allow for
the observation of exchangeable protons (NH and OH).

e |IR: Place a small amount of the dry, solid product directly onto the diamond crystal of an
ATR-FTIR spectrometer.

o MS: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile
for analysis by Electrospray lonization Mass Spectrometry (ESI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (400 MHz, DMSO-ds): The proton NMR spectrum is expected to show three distinct
signals in the aromatic region and two downfield signals for the exchangeable amide and
acid protons.

o 6 13.0-12.5 (s, 1H): A very broad singlet corresponding to the carboxylic acid proton (-
COOH).

o 0 11.5-11.2 (s, 1H): A sharp singlet corresponding to the amide proton (-NH-).

o 0 8.05-7.95 (d, 2H): A doublet for the two aromatic protons ortho to the carboxylic acid
group.

o 0 7.85-7.75 (d, 2H): A doublet for the two aromatic protons ortho to the amide group.

e 13C NMR (100 MHz, DMSO-ds): The carbon spectrum provides a map of the carbon
backbone.

o O ~167 ppm: Carboxylic acid carbonyl (C=0).
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[e]

0 ~155 ppm (q): Amide carbonyl (C=0), showing quartet splitting due to coupling with the
three fluorine atoms (JCF = 35 Hz).

[e]

0 ~143 ppm: Aromatic C4 (carbon attached to the amide).

(¢]

0 ~131 ppm: Aromatic C2/C6 (carbons ortho to the acid).

[¢]

0 ~127 ppm: Aromatic C1 (carbon attached to the acid).

[¢]

0 ~118 ppm: Aromatic C3/C5 (carbons ortho to the amide).

[e]

0 ~116 ppm (q): Trifluoromethyl carbon (-CFs), showing a strong quartet splitting (JCF =
290 Hz).

e 19F NMR (376 MHz, DMSO-de): This is a simple yet powerful technique for confirming the
presence of the trifluoroacetyl group.

o O ~-74 ppm (s, 3F): A sharp singlet, confirming the presence of a single CFs environment.

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

Wavenumber (cm~2) Vibration Type Functional Group
3400-2500 (broad) O-H Stretch Carboxylic Acid

~3300 (sharp) N-H Stretch Amide

~1710 (strong) C=0 Stretch (Amide 1) Trifluoroacetamide
~1685 (strong) C=0 Stretch Carboxylic Acid

~1605, ~1540 C=C Stretch / N-H Bend Aromatic Ring / Amide II
1200-1100 (very strong) C-F Stretch Trifluoromethyl Group

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.
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e Method: ESI in negative ion mode (ESI-).

o Expected lon: [M-H]~ at m/z 232.0, corresponding to the deprotonated molecule
(CoHsFsNOs3™).

Applications in Research and Drug Development

The utility of 4-[(trifluoroacetyl)amino]benzoic acid lies in its identity as a protected, yet
functionalized, building block.

o Synthetic Intermediate: Its primary application is in multi-step organic synthesis. By
protecting the nucleophilic amino group, chemists can perform selective reactions on the
carboxylic acid moiety, such as esterification, amide coupling, or reduction, without
interference from the amine. Once the desired transformation at the acid site is complete, the
trifluoroacetyl group can be selectively removed to reveal the free amine for further
functionalization.

e Precursor to Bioactive Molecules: PABA is a known pharmacophore.[2] Derivatives of PABA
have been investigated for a range of biological activities, including antimicrobial and
anticancer properties.[1][5] This compound serves as a key starting material for synthesizing
novel PABA analogs where modifications are desired at the carboxylic acid position. The
trifluoromethyl group itself can enhance properties such as metabolic stability and binding
affinity, making this compound a valuable precursor for creating new chemical entities.

o Polymer and Materials Science: Benzoic acid derivatives are often used as monomers in the
synthesis of high-performance polymers like aramids. The well-defined reactivity of this
molecule makes it a candidate for creating specialized polymers with unique thermal and
chemical resistance properties.

Conclusion

4-[(Trifluoroacetyl)amino]benzoic acid is more than a simple derivative; it is a strategic tool
for chemical synthesis and drug discovery. Its straightforward, high-yielding synthesis and well-
defined reactivity make it an invaluable intermediate. The robust spectroscopic data provided in
this guide serve as a reliable standard for its identification and quality control. For researchers
aiming to explore the chemical space around the PABA scaffold, this compound offers a
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reliable and versatile entry point for the development of novel therapeutics, advanced
materials, and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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